molecular formula C36H16N4O2 B6595861 Perylenebisimide with extended PI system CAS No. 55034-79-2

Perylenebisimide with extended PI system

Cat. No. B6595861
CAS RN: 55034-79-2
M. Wt: 536.5 g/mol
InChI Key: CNXXSKARMYGQBG-UHFFFAOYSA-N
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Description

Perylenebisimide (PBI) with an extended π system is a type of organic molecule that has been widely studied for its unique electronic properties . It is known for its large extended π-systems, which in π-stacked arrays lead to a variety of intermolecular π-orbital overlaps . These properties make it a promising candidate for various applications such as dyes, pigments, organic solar cells, organic field-effect transistors (OFETs), and organic sensors .


Molecular Structure Analysis

The molecular structure of Perylenebisimide with an extended PI system is characterized by a common backbone shared by symmetric and asymmetric PBI derivatives. These derivatives are functionalized with various bay-area substituents .

Scientific Research Applications

Label-Free Single-Molecule Sensing

Perylenebisimide (PBI) with an extended π-system has been demonstrated to have potential for label-free sensing of organic molecules . This is achieved by investigating the change in electronic properties of symmetric and asymmetric PBI derivatives, which share a common backbone but are functionalized with various bay-area substituents . The extended π system of the PBI backbone strongly binds the analytes, combined with the different charge distribution of the PBI derivatives, leading to a unique electrical response to analyte binding .

Organic Solar Cells

The unique properties of PBI, primarily derived from their large extended π-systems, have led to their widespread use in organic solar cells . In π-stacked arrays, they lead to a variety of intermolecular π-orbital overlaps for the different derivatives .

Organic Field-Effect Transistors (OFETs)

PBIs have been used in OFETs, particularly as n-type materials . Their high electron affinities and large electron mobilities make them ideal for this application .

Organic Sensors

PBIs have been used in the development of organic sensors . Their extended π systems make them ideal candidates for the single-molecule, label-free sensing of a variety of analytes .

Dyes and Pigments

PBIs have industrial applications as dyes and pigments . Their unique properties are primarily derived from their large extended π-systems .

Nanometer-Scale Metal-Molecule-Metal Junctions

There is increasing interest in controlling charge transport across nanometer-scale metal-molecule-metal junctions . PBIs have emerged as one of the most investigated families of organic molecules for this application .

Future Directions

The future directions for Perylenebisimide with an extended PI system could involve further exploration of its potential for label-free sensing of organic molecules . Its unique properties make it an ideal candidate for single-molecule, label-free sensing of a variety of analytes .

properties

IUPAC Name

7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXXSKARMYGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146683
Record name N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perylenebisimide with extended PI system

CAS RN

55034-79-2
Record name N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55034-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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